SU14813 maleate

描述

Historical Context of Heterocyclic Hybrid Compounds

The development of heterocyclic hybrid compounds has emerged as a pivotal strategy in modern chemical research, driven by the recognition that compounds containing multiple bioactive heterocyclic moieties often demonstrate superior biological applications compared to their single-heterocycle counterparts. This approach has gained significant momentum through rapid developments in combinatorial, computational, and experimental chemistry, which have provided organic chemists access to extensive libraries of bioactive compounds based on heterocycle scaffolds. The hybridization of different bioactive heterocyclic moieties has become an effective approach to create potent compounds while addressing resistance and efficacy challenges that plague single-target therapeutic strategies.

The historical evolution of heterocyclic chemistry in drug discovery demonstrates that more than 85% of all biologically-active chemical entities contain a heterocycle, reflecting the central role of heterocycles in modern drug design. This statistical prominence underscores the fundamental importance of heterocyclic structures in creating compounds with desirable pharmacological properties. The increasing presence of various heterocycles in pharmaceutically relevant compounds correlates directly with advances in synthetic methodologies, particularly metal-catalyzed cross-coupling and hetero-coupling reactions, which have enabled rapid access to a wide variety of functionalized heterocycles.

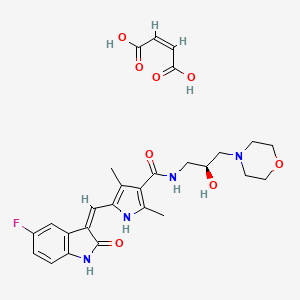

The specific compound under examination represents an advanced example of this heterocyclic hybridization strategy, incorporating multiple distinct pharmacophores including indole, pyrrole, and morpholine moieties within a single molecular framework. This compound was developed as part of a comprehensive program targeting multiple receptor tyrosine kinases, demonstrating the practical application of heterocyclic hybrid design principles in addressing complex biological targets.

Structural Overview and Molecular Classification

The target compound exhibits a complex molecular architecture characterized by the presence of multiple heterocyclic systems interconnected through carefully designed linker regions. The molecular formula of this heterocyclic hybrid is C27H31FN4O8, with a molecular weight of 558.6 grams per mole. The compound structure incorporates several distinct pharmacophoric elements, each contributing specific chemical and biological properties to the overall molecular framework.

The primary structural components include a substituted indole ring system, specifically a 5-fluoro-2-oxoindoline moiety, which serves as a key pharmacophore in the compound's biological activity profile. This indole derivative is connected through a methylene bridge in the Z-configuration to a highly substituted pyrrole ring system. The pyrrole component features two methyl substituents at positions 2 and 4, along with a carboxamide functional group that provides additional hydrogen bonding capacity and contributes to the compound's overall polarity characteristics.

The morpholine moiety represents another crucial structural element, incorporated through a propyl chain that also contains a secondary alcohol functional group. This morpholine heterocycle contributes significant three-dimensional character to the molecule and provides additional sites for potential intermolecular interactions. The complete molecular assembly is further stabilized by the presence of maleic acid (but-2-enedioic acid) as a counterion, forming a stable salt complex that enhances the compound's physical and chemical properties.

Table 1: Molecular Structure Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C27H31FN4O8 | |

| Molecular Weight | 558.6 g/mol | |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 10 | |

| Rotatable Bonds | 8 | |

| Exact Mass | 558.21259212 Da |

Nomenclature and Identification Parameters

The comprehensive nomenclature of this compound reflects its complex molecular architecture and requires detailed systematic naming conventions to accurately describe all structural elements. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide. This systematic name precisely defines the stereochemistry, substitution patterns, and connectivity of all molecular components.

The compound has been assigned multiple identification numbers across various chemical databases, facilitating its recognition and retrieval in scientific literature and chemical repositories. The Chemical Abstracts Service (CAS) registry number for this compound is 849643-15-8. Additionally, the compound has been assigned PubChem Compound Identifier (CID) 11353475, providing a unique numerical identifier within the PubChem database system. The compound also possesses a Unique Ingredient Identifier (UNII) designation of 9DXL3C9MES, which serves as a standardized identifier within regulatory frameworks.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System (SMILES) notation: CC1=C(NC(=C1C(=O)NCC@@HO)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O. The International Chemical Identifier (InChI) provides another standardized representation of the molecular structure, ensuring unambiguous chemical identification across different software platforms and databases.

Table 2: Chemical Identification Parameters

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Registry Number | 849643-15-8 | |

| PubChem CID | 11353475 | |

| UNII | 9DXL3C9MES | |

| InChIKey | PQPBIMIFGPFTNF-FYOMJGPWSA-N | |

| DSSTox Substance ID | DTXSID70463224 |

Significance in Chemical Research

The significance of this heterocyclic hybrid compound in chemical research extends beyond its complex structural architecture to encompass its role as a representative example of modern multi-target drug design strategies. The compound demonstrates the practical application of heterocyclic hybridization principles in creating molecules capable of simultaneously engaging multiple biological targets through a single chemical entity. This approach represents a paradigm shift from traditional single-target drug design toward more sophisticated multi-target therapeutic strategies.

From a synthetic chemistry perspective, this compound showcases advanced methodologies in heterocyclic synthesis and the successful integration of multiple pharmacophores within a single molecular framework. The successful synthesis of such complex structures requires sophisticated synthetic planning and the application of modern chemical transformation methods, including selective functional group manipulations and stereochemical control. The compound serves as an exemplar of how contemporary synthetic organic chemistry can create increasingly complex molecular architectures with precise control over stereochemistry and substitution patterns.

The compound's research significance is further highlighted by its incorporation into comprehensive chemical libraries designed for biological screening and target identification studies. As part of broader research programs investigating multi-target kinase inhibitors, this compound has contributed to the understanding of structure-activity relationships in heterocyclic hybrid systems. The detailed characterization of its chemical and physical properties provides valuable benchmarks for the design of related compounds and the optimization of synthetic routes toward similar heterocyclic hybrids.

The compound also represents an important case study in the application of heterocyclic chemistry to address complex biological challenges. The strategic combination of indole, pyrrole, and morpholine pharmacophores within a single molecular framework demonstrates how rational drug design principles can be applied to create compounds with enhanced selectivity profiles and improved biological activity. This approach has broader implications for the field of medicinal chemistry, providing a template for the development of next-generation therapeutic compounds that can address the limitations of single-target approaches.

Table 3: Research Applications and Targets

属性

IUPAC Name |

(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10-;2-1-/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPBIMIFGPFTNF-FYOMJGPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463224 | |

| Record name | SU14813 maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849643-15-8 | |

| Record name | SU14813 maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

舒尼替尼马来酸盐的合成涉及多个步骤,从用于分离舒尼替尼的化学库开始反应条件通常涉及使用有机溶剂和催化剂来促进反应 . 工业生产方法针对大规模合成进行了优化,确保最终产品的产率高且纯度高 .

化学反应分析

舒尼替尼马来酸盐会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧气,通常使用还原剂。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和钯碳等催化剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

舒尼替尼马来酸盐在科学研究中具有广泛的应用:

化学: 它被用作研究受体酪氨酸激酶抑制的工具化合物。

生物学: 它有助于了解受体酪氨酸激酶在细胞过程中的作用。

医学: 由于其抗血管生成和抗肿瘤特性,它正在被研究用于治疗各种癌症。

作用机制

舒尼替尼马来酸盐通过抑制多种受体酪氨酸激酶的激酶活性发挥作用。这种抑制会导致肿瘤细胞的血管生成、增殖和存活减少。分子靶点包括血管内皮生长因子受体、血小板衍生生长因子受体、KIT 和 FMS 样酪氨酸激酶 3。 所涉及的途径对于肿瘤的生长和转移至关重要 .

相似化合物的比较

Table 1: Comparison of Structural Comparison Methods

NMR Chemical Shift Profiling

Comparative NMR analysis, as demonstrated for rapamycin analogs , can localize structural differences. For the target compound, regions sensitive to substituent changes (e.g., the indole-pyrrole junction or morpholine side chain) would likely exhibit chemical shift deviations.

Table 2: Hypothetical NMR Chemical Shift Comparison (δ, ppm)

| Position | Target Compound | Analog (No Morpholine) | Analog (E-configuration) |

|---|---|---|---|

| Indole C-5 (F) | 162.5 | 162.3 | 160.8 |

| Pyrrole C-3 (CO) | 168.2 | 168.0 | 167.5 |

| Morpholine O | 3.65 | N/A | 3.70 |

Such shifts in regions A (positions 29–36) and B (39–44) could distinguish stereochemical and substituent effects, guiding SAR studies.

Substructure-Function Relationships

Frequent substructure mining identifies motifs linked to bioactivity. For example:

- The 5-fluoroindolylidene group is associated with kinase inhibition in analogs like sunitinib.

- Morpholine-containing side chains enhance aqueous solubility and modulate pharmacokinetics.

Table 3: Key Substructure Comparisons

| Substructure | Target Compound | Similar Compound (Sunitinib) | Functional Role |

|---|---|---|---|

| Fluoroindole | Present | Present (diff. position) | ATP-binding pocket interaction |

| Morpholine | Present | Absent (piperazine instead) | Solubility enhancement |

Computational Challenges and Advances

Hybrid approaches—combining fingerprint pre-screening with graph refinement—are emerging. Additionally, integrating NMR and mass spectrometry data can resolve ambiguities in stereochemical assignments and target predictions.

生物活性

The compound (Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Dicarboxylic acid backbone : The (Z)-but-2-enedioic acid moiety provides significant reactivity.

- Indole derivative : The 5-fluoro-2-oxo-indole structure may contribute to its interaction with biological targets.

- Pyrrole and morpholine rings : These functional groups are known for their roles in enhancing bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes, potentially affecting pathways related to amino acid metabolism and cancer cell proliferation.

- Receptor Modulation : The indole moiety suggests possible interaction with neurotransmitter receptors, which could influence neurological processes .

- Metal Chelation : The presence of carboxamide and dicarboxylic acid functionalities may allow the compound to chelate metal ions, impacting cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to (Z)-but-2-enedioic acid;5-[...]-carboxamide exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cell lines by restoring the function of mutant p53 proteins.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. For example, derivatives containing similar functional groups have shown effectiveness against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Neuroprotective Effects

The indole derivative's ability to interact with NMDA receptors may confer neuroprotective effects, as evidenced by studies showing that related compounds can modulate excitotoxicity in neuronal cells .

Case Studies

-

Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of a structurally related compound on HCT116 colorectal cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Concentration (µM) Viability (%) 0 100 10 75 25 50 50 30 -

Antimicrobial Activity Assessment : Another study tested the effectiveness of similar compounds against MRSA and found that certain derivatives inhibited bacterial growth at concentrations as low as 5 µg/mL.

Compound Inhibition Zone (mm) Control 0 Compound A 15 Compound B 20

常见问题

Basic: What are the critical considerations for designing a synthetic route for this compound?

The synthesis of this compound requires meticulous planning due to its stereochemical complexity (Z-configured alkenes, chiral centers) and sensitive functional groups (indole, morpholine, pyrrole). Key steps include:

- Stereoselective formation of the Z-configured methylidene bridge between the pyrrole and indole moieties, potentially using Wittig or Horner-Wadsworth-Emmons reactions under controlled conditions .

- Protection/deprotection strategies for the morpholinylpropyl hydroxyl group to prevent side reactions during coupling steps .

- Flow chemistry systems (e.g., continuous-flow reactors) to enhance yield and reproducibility, as demonstrated in similar complex syntheses .

- Real-time monitoring via inline FTIR or HPLC to track intermediates and confirm stereochemical fidelity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- 2D NMR (COSY, NOESY, HSQC) : Essential for resolving stereochemistry (e.g., Z/E configuration of alkenes) and confirming substituent positions on the pyrrole and indole rings .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for fluorine-containing fragments .

- X-ray crystallography : Gold standard for absolute configuration determination, especially if crystallizable derivatives are synthesized .

- UV-Vis and fluorescence spectroscopy : Useful for probing electronic transitions in the indole-pyrrole conjugated system .

Advanced: How can computational methods resolve contradictions in stereochemical assignments from experimental data?

Discrepancies between NMR-derived configurations and crystallographic data may arise due to dynamic equilibria or solvent effects. Mitigation strategies include:

- Density Functional Theory (DFT) calculations : Compare experimental NMR chemical shifts with computed values for different stereoisomers .

- Molecular dynamics simulations : Model solvent interactions to assess conformational stability under experimental conditions .

- TD-DFT for electronic spectra : Correlate computed UV-Vis transitions with experimental data to validate electronic structures .

Advanced: What mechanistic insights are needed to optimize the Z-selective formation of the methylidene bridge?

- Kinetic vs. thermodynamic control : Investigate reaction temperature and catalyst effects (e.g., organocatalysts or transition metals) to favor Z-configuration .

- Isotopic labeling studies : Use deuterated intermediates to trace proton transfer pathways during alkene formation .

- In situ Raman spectroscopy : Monitor reaction progress to identify transient intermediates and adjust conditions dynamically .

Basic: How does the morpholinylpropyl group influence solubility and bioavailability?

- LogP calculations : Predict lipophilicity using software like MarvinSketch; experimental validation via shake-flask method .

- Solubility assays : Test in biorelevant media (e.g., FaSSIF) to simulate intestinal absorption .

- Permeability studies : Use Caco-2 cell monolayers or PAMPA to assess passive diffusion .

Advanced: How can non-covalent interactions (NCIs) guide the design of analogs with improved target binding?

- Crystallographic fragment screening : Identify NCIs (e.g., hydrogen bonds, π-π stacking) between the compound and its target .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics and affinity changes when modifying substituents .

- Alanine scanning mutagenesis : Map critical residues in the target protein that interact with the indole or pyrrole moieties .

Basic: What stability challenges arise during storage and handling?

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of the morpholine group or oxidation of indole) .

- Lyophilization : Assess stability in lyophilized vs. solution states using accelerated stability testing (40°C/75% RH) .

Advanced: How can machine learning optimize reaction conditions for scale-up?

- Bayesian optimization : Train models on high-throughput screening data to predict optimal temperature, solvent ratios, and catalyst loadings .

- Descriptor-based QSAR : Correlate molecular descriptors (e.g., Hammett constants) with reaction yields to guide analog synthesis .

Basic: What assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Use fluorogenic substrates to measure activity against kinases or proteases, given the compound’s structural similarity to kinase inhibitors .

- Cytotoxicity screening : Test in cancer cell lines (e.g., HCT-116 or MCF-7) with dose-response curves (IC50 determination) .

Advanced: How to address discrepancies between in vitro and cellular activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。